2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrazine core, which is known for its potential biological activities
Mechanism of Action
The compound is a derivative of the pyrazolo[1,5-a]pyrazine system , which is known to be a framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo[1,5-a]pyrazine derivatives, including antagonists of vasopressin V1b, fibrinogen, and chemokine CXCR7 receptors, inhibitors of the catalytic HIV-1 integrase activity, agents that suppress the growth of А549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 4-chlorophenylhydrazine and 2,3-dichloropyrazine under reflux conditions in a suitable solvent like ethanol or dioxane.
Introduction of the Phenylacetamide Moiety: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, it has potential as a pharmacophore in drug discovery. Its structure suggests possible interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the pyrazolo[1,5-a]pyrazine core is particularly interesting for targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic nature and the presence of electron-donating and electron-withdrawing groups.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide
- 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the phenylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-8-6-14(7-9-15)17-12-18-20(27)24(10-11-25(18)23-17)13-19(26)22-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKHDVSELFPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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